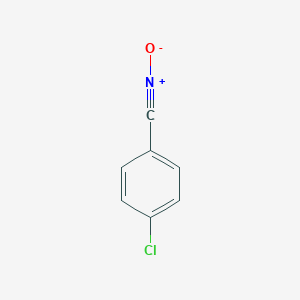

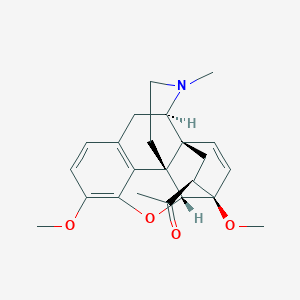

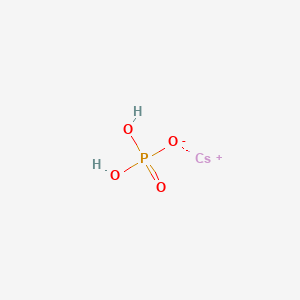

![molecular formula C19H24O2 B101711 (8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one CAS No. 17748-69-5](/img/structure/B101711.png)

(8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

Übersicht

Beschreibung

(8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one, also known as 17α-methoxy-3-methyl-5α-androstan-17β-ol, is a synthetic androgenic steroid that has been extensively studied for its potential use in scientific research applications. This compound is structurally similar to testosterone and has been shown to have a variety of biochemical and physiological effects.

Wirkmechanismus

The mechanism of action of (8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-(8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one-one involves binding to the androgen receptor and activating AR-mediated gene transcription. This leads to a variety of downstream effects, including increased protein synthesis, increased muscle mass, and decreased fat mass.

Biochemische Und Physiologische Effekte

(8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-(8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one-one has a variety of biochemical and physiological effects. These include increased protein synthesis, increased muscle mass, and decreased fat mass. It has also been shown to have anabolic effects on bone tissue and to improve bone density.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using (8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-(8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one-one in lab experiments is its high affinity for the androgen receptor. This makes it a useful tool for studying the role of AR signaling in various biological processes. However, one limitation is that it is a synthetic compound and may not fully replicate the effects of endogenous androgens in vivo.

Zukünftige Richtungen

There are several future directions for research on (8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-(8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one-one. One area of interest is its potential use in the treatment of osteoporosis. Another area of interest is its potential use in the treatment of muscle wasting disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential use in other scientific research applications.

Wissenschaftliche Forschungsanwendungen

(8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-(8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one-one has been extensively studied for its potential use in scientific research applications. One of the main areas of research has been in the field of androgen receptor (AR) signaling. This compound has been shown to bind to the AR with high affinity and activate AR-mediated gene transcription. This makes it a useful tool for studying the role of AR signaling in various biological processes.

Eigenschaften

CAS-Nummer |

17748-69-5 |

|---|---|

Produktname |

(8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |

Molekularformel |

C19H24O2 |

Molekulargewicht |

284.4 g/mol |

IUPAC-Name |

(8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C19H24O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-17H,3,5,7-10H2,1-2H3/t15-,16-,17-,19+/m1/s1 |

InChI-Schlüssel |

BCWWDWHFBMPLFQ-MTNOOBJLSA-N |

Isomerische SMILES |

C[C@]12CC[C@H]3[C@H]([C@H]1CCC2=O)CCC4=C3C=CC(=C4)OC |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC |

Kanonische SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

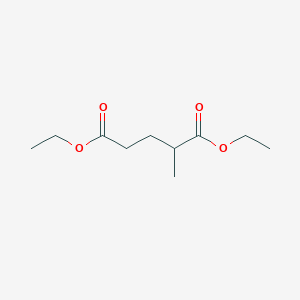

![[1,1'-Biphenyl]-2,2',3,3'-tetrol](/img/structure/B101632.png)

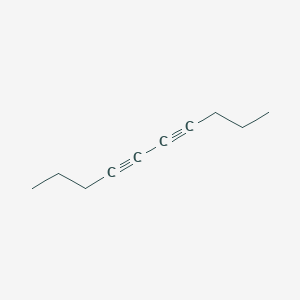

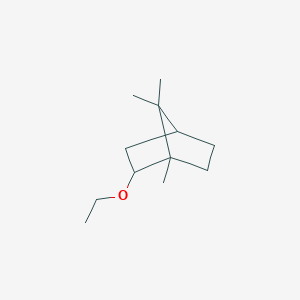

![1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate](/img/structure/B101644.png)

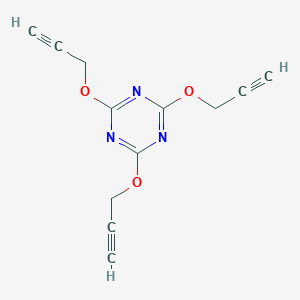

![N-[3-[3-(4-nitrophenoxy)propoxy]phenyl]acetamide](/img/structure/B101647.png)

![2,7-Dibromo-1,6-methano[10]annulene](/img/structure/B101648.png)